3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors
Synthesis of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of 2,5-Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through the reaction of the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms on the phenyl rings can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of oxadiazole to amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, which could explain its biological activities. The oxadiazole moiety may also contribute to its mechanism by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler quinazoline derivative with broad applications, including antimalarial and antitumor activities.
2,5-Dimethylphenyl Derivatives: Compounds with similar phenyl substitutions, known for their diverse biological activities.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring, studied for their antimicrobial and anticancer properties.
Uniqueness
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, 2,5-dimethylphenyl group, and 1,2,4-oxadiazole moiety
Properties
CAS No. |
1207056-17-4 |
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Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3 |
InChI Key |
SKILLHDYANAGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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